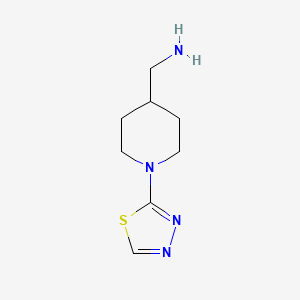
(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)methanamine is an organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring attached to a piperidine moiety, which is further connected to a methanamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)methanamine typically involves the reaction of 1,3,4-thiadiazole with piperidine derivatives. One common method includes the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring, followed by the introduction of the piperidine moiety. The final step involves the attachment of the methanamine group through reductive amination or similar reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.
化学反应分析
Types of Reactions
(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it has been shown to inhibit glutaminase 1, an enzyme involved in glutamine metabolism, which is crucial for the proliferation of cancer cells .
相似化合物的比较
Similar Compounds
2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol: This compound is structurally similar and also exhibits inhibitory activity against glutaminase 1.
1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)methanone: Another related compound with potential therapeutic applications.
Uniqueness
(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)methanamine is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to inhibit key enzymes and receptors makes it a valuable candidate for drug development and other scientific research applications.
属性
分子式 |
C8H14N4S |
|---|---|
分子量 |
198.29 g/mol |
IUPAC 名称 |
[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanamine |
InChI |
InChI=1S/C8H14N4S/c9-5-7-1-3-12(4-2-7)8-11-10-6-13-8/h6-7H,1-5,9H2 |
InChI 键 |
BLBBLJOYLIRZDN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1CN)C2=NN=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13505493.png)
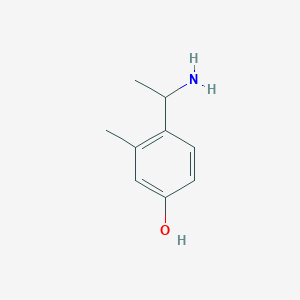
![2-[(2R)-2-hydroxypropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13505505.png)
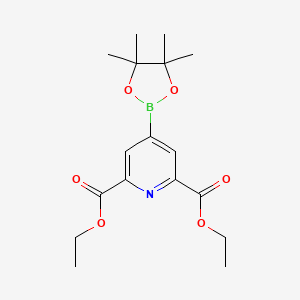
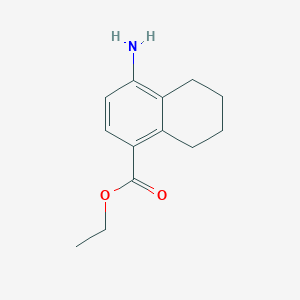
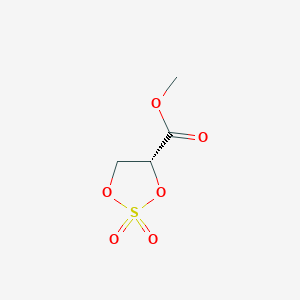
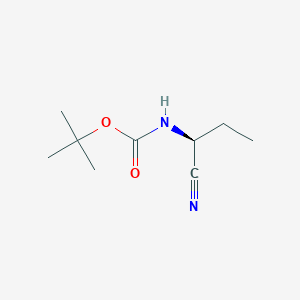


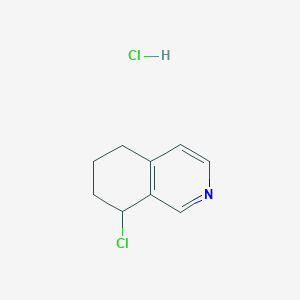

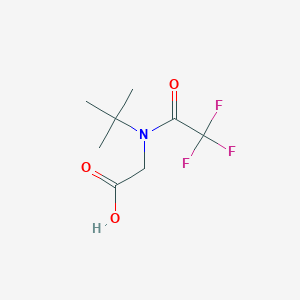
![N-[(oxolan-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B13505567.png)
![3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B13505571.png)
